

Spectroscopic Analysis of 2-chloro-N-(4-methylphenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name:	2-chloro-N-(4-methylphenyl)acetamide
Cat. No.:	B103440

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This technical guide provides a comprehensive overview of the spectral data for the compound **2-chloro-N-(4-methylphenyl)acetamide**, a molecule of interest in proteomics research. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines available experimental data with predicted spectral information to offer a thorough analytical profile. The methodologies for obtaining such data are also detailed to assist in experimental design and data interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **2-chloro-N-(4-methylphenyl)acetamide** is expected to exhibit characteristic absorption bands corresponding to its amide and aromatic functionalities.

Predicted Infrared Spectral Data

While a complete experimental dataset of peak values is not readily available, the gas-phase IR spectrum is accessible through the NIST/EPA Gas-Phase Infrared Database. Based on the known functional groups in **2-chloro-N-(4-methylphenyl)acetamide**, the following characteristic peaks are anticipated:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Strong	N-H stretch of the secondary amide
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (from the methyl and methylene groups)
~1680 - 1630	Strong	C=O stretch (Amide I band)
~1550 - 1500	Medium	N-H bend (Amide II band) and C=C aromatic ring stretch
~1450	Medium	CH ₂ bend
~800 - 700	Strong	C-Cl stretch

Experimental Protocol: Acquiring the IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

- Sample Preparation: A small amount of the solid **2-chloro-N-(4-methylphenyl)acetamide** is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured.
- Spectrum Processing: A background spectrum of the clean, empty ATR crystal is first recorded and subsequently subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for structural elucidation.

Predicted ^1H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for **2-chloro-N-(4-methylphenyl)acetamide**. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The exact chemical shifts can vary depending on the solvent and concentration.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	N-H
~7.5	Doublet	2H	Aromatic H (ortho to -NH)
~7.1	Doublet	2H	Aromatic H (ortho to -CH ₃)
~4.2	Singlet	2H	CH ₂ -Cl
~2.3	Singlet	3H	Ar-CH ₃

Predicted ^{13}C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are provided below. These values are estimated based on the expected electronic environment of each carbon atom.

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~135	Aromatic C-CH ₃
~134	Aromatic C-NH
~129	Aromatic C-H
~120	Aromatic C-H
~43	CH ₂ -Cl
~21	Ar-CH ₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-chloro-N-(4-methylphenyl)acetamide** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved signals.
- Data Acquisition:
 - For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
 - For ¹³C NMR, a significantly larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.
- Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

Upon electron ionization, **2-chloro-N-(4-methylphenyl)acetamide** (Molecular Weight: 183.64 g/mol) is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of the chlorine isotope (^{37}Cl) will result in an $\text{M}+2$ peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Predicted Fragment Ion
183/185	$[\text{C}_9\text{H}_{10}\text{ClNO}]^+$ (Molecular Ion)
141	$[\text{C}_8\text{H}_8\text{NO}]^+$
106	$[\text{C}_7\text{H}_8\text{N}]^+$
77	$[\text{C}_6\text{H}_5]^+$
49/51	$[\text{CH}_2\text{Cl}]^+$

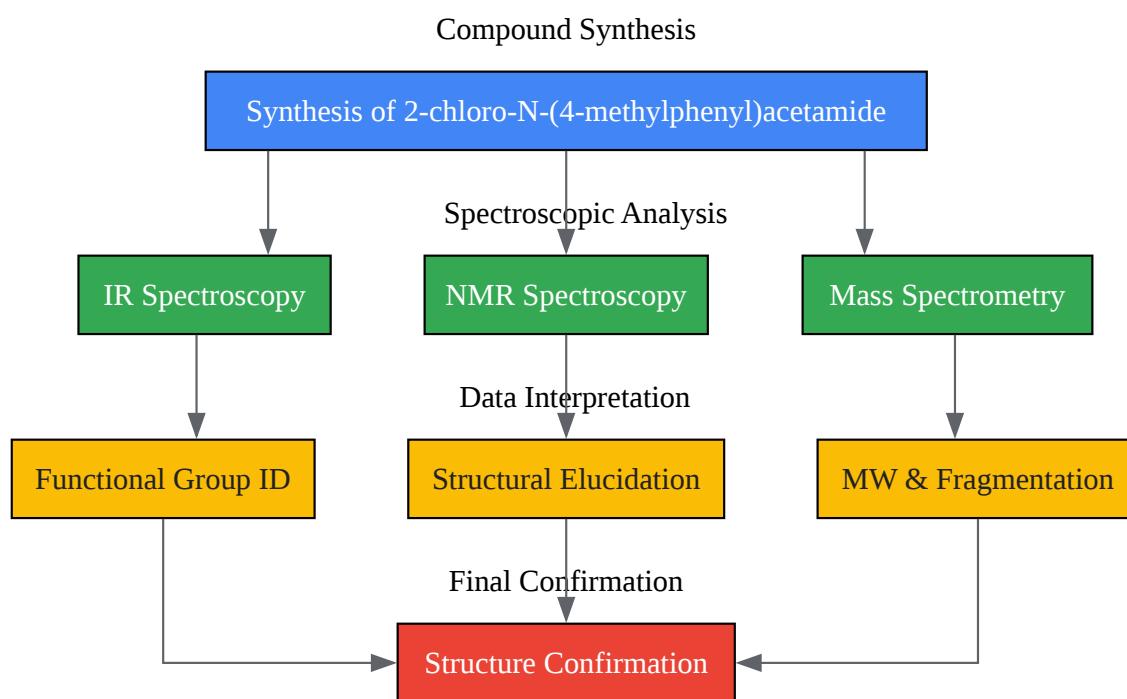
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged species.

- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-chloro-N-(4-methylphenyl)acetamide**.



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Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization of an organic compound.

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